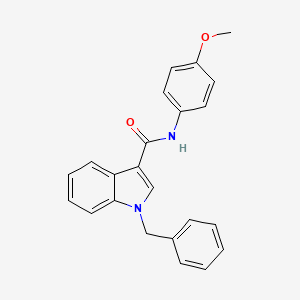

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, also known as BMICA, is an indole-3-carboxamide derivative. It is a structural analog of the indole-3-carboxylic acid derivative known as indole-3-carboxylic acid (ICA). BMICA has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

A study by Zheng, Zhang, and Cui (2014) introduces a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, highlighting a method that allows for diverse product formation through C-C and C-C/C-N bond formation. This process demonstrates the compound's utility in facilitating complex chemical synthesis through efficient catalytic reactions (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).

Material Science and Supramolecular Chemistry

Lightfoot, Mair, Pritchard, and Warren (1999) discovered that the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This finding suggests a novel mode of organization for some columnar liquid crystals, indicating the compound's potential in material science and supramolecular chemistry (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

Pharmaceutical Research and Drug Development

A significant portion of the research on this compound focuses on its potential in pharmaceutical applications. For instance, Jacobs et al. (1993) explored substituted indole-5-carboxamides and indole-6-carboxamides as potent and selective antagonists of the peptidoleukotrienes, highlighting the therapeutic potential of indole derivatives in treating conditions like asthma (R. Jacobs, F. Brown, L. A. Cronk, et al., 1993).

Synthesis of Novel Derivatives

Wang, Liu, Xu, Jiang, and Kang (2016) reported on the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids. This research is crucial for developing new compounds with potential applications in various fields, including drug discovery and material science (Xin-ying Wang, Yizhou Liu, Juan Xu, Fanwei Jiang, C. Kang, 2016).

Anticancer Agents

Cotterill, Moody, Mortimer, Norton, O'sullivan, Stephens, Stradiotto, Swann, and Stratford (1994) described the synthesis and biological activity of novel bioreductive anticancer agents based on the indolequinones structure, providing insights into the design of new anticancer drugs (A. S. Cotterill, C. Moody, R. Mortimer, et al., 1994).

Propiedades

IUPAC Name |

1-benzyl-N-(4-methoxyphenyl)indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-27-19-13-11-18(12-14-19)24-23(26)21-16-25(15-17-7-3-2-4-8-17)22-10-6-5-9-20(21)22/h2-14,16H,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDCRPFVZKWPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)

![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)